Trimeprazine Tartrate
Description
Classification and Historical Context of Phenothiazine (B1677639) Derivatives in Pharmacology
Phenothiazine and its derivatives represent a class of organic compounds with a rich history in medicinal chemistry. wikipedia.org The parent compound, phenothiazine, was initially utilized as an insecticide and anthelmintic. wikipedia.org However, systematic research into its derivatives in the 1940s by chemists at Rhone-Poulenc Laboratories led to the synthesis of compounds with significant therapeutic activities. wikipedia.org This pioneering work in medicinal chemistry established phenothiazine as a prototypical lead structure for drug discovery. wikipedia.org
The first major breakthrough came with the synthesis of chlorpromazine (B137089) in the early 1950s, which revolutionized psychiatry with its antipsychotic properties. brieflands.com Another derivative, promethazine, was found to possess potent antihistaminic and sedative effects, leading to its use in treating allergies and as an anesthetic. wikipedia.org These discoveries spurred the development of a wide array of phenothiazine derivatives, each with unique pharmacological profiles. researchgate.net
Trimeprazine (B1682546), also known as alimemazine, emerged from this wave of research as a phenothiazine derivative with pronounced antihistaminic and antipruritic properties. wikipedia.orgrsc.org It is structurally similar to chlorpromazine but is primarily recognized for its sedative and anti-itch capabilities rather than as an antipsychotic. wikipedia.orgdruginfosys.com The tartrate salt of trimeprazine is commonly used to improve its solubility. firsthope.co.in
Overview of Primary Pharmacological Actions and Research Relevance
Trimeprazine tartrate's primary mechanism of action involves the competitive antagonism of histamine (B1213489) H1 receptors. patsnap.compatsnap.com This blockade of histamine activity is responsible for its effectiveness in alleviating allergic symptoms such as itching, hives, and sneezing. patsnap.comontosight.ai
Beyond its antihistaminic effects, trimeprazine exhibits a complex pharmacological profile that includes:
Sedative and Hypnotic Effects: The compound's ability to cross the blood-brain barrier and interact with various neurotransmitter systems, including dopamine (B1211576) and serotonin (B10506) pathways, contributes to its sedative properties. patsnap.compatsnap.com This has led to its investigation for managing conditions requiring sedation. patsnap.comnih.gov
Antiemetic Action: Trimeprazine acts as an antagonist at dopamine D2 receptors in the chemoreceptor trigger zone of the brain, which helps in preventing nausea and vomiting. patsnap.com
Anticholinergic Properties: It also demonstrates antagonism at muscarinic acetylcholine (B1216132) receptors, which can reduce secretions in the respiratory and gastrointestinal tracts. patsnap.com
The multifaceted actions of trimeprazine have made it a subject of ongoing research. Studies have explored its potential in various therapeutic areas, including its use as a sedative in pediatric dentistry and its effects on sleep disturbances. nih.govnih.govresearchgate.net
Current Status in Pharmaceutical Research and Development
Current research continues to investigate the broader therapeutic potential of this compound. One notable area of investigation is its effect on pancreatic β-cell growth and function. A study has shown that trimeprazine can increase the concentration of IRS2, a key protein in insulin (B600854) signaling, in human islets and promote β-cell replication and function in mice. nih.gov This suggests a potential, though not yet clinically established, role in diabetes research.
The sedative properties of trimeprazine remain a subject of clinical evaluation. Retrospective studies have analyzed factors influencing the efficacy of oral trimeprazine for sedation in children undergoing dental procedures. nih.gov Other studies have assessed its effectiveness in managing infant sleep disturbances, with mixed results. nih.govresearchgate.netresearchgate.net
While trimeprazine is not approved for human use in the United States, a combination product containing this compound and prednisolone (B192156) is licensed for veterinary use as an antipruritic and antitussive in dogs. wikipedia.orgncats.io In other parts of the world, such as Russia, it is used under the brand name Teraligen for conditions including anxiety, depression, and neurosis. ncats.io
The following table summarizes key research findings related to the pharmacological actions of this compound:
| Research Area | Key Findings |
| Antihistaminic Action | Competitively blocks histamine H1 receptors, reducing allergic symptoms. patsnap.compatsnap.com |
| Sedative Properties | Interacts with central nervous system neurotransmitter systems. patsnap.compatsnap.com Investigated for pediatric dental sedation. nih.gov |
| Antiemetic Effect | Antagonizes dopamine D2 receptors in the chemoreceptor trigger zone. patsnap.com |
| Pancreatic Function | Shown to increase IRS2 concentration and promote β-cell growth in preclinical models. nih.gov |
| Sleep Disturbances | Efficacy in infant sleep disturbance is not consistently replicated across studies. nih.govresearchgate.netresearchgate.net |
The diverse biological activities of phenothiazine derivatives, including trimeprazine, continue to position them as valuable subjects for further research and potential therapeutic applications. brieflands.com
Structure
2D Structure
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H22N2S.C4H6O6/c2*1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20;5-1(3(7)8)2(6)4(9)10/h2*4-11,14H,12-13H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZJIYUOOJLBAU-CEAXSRTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H50N4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
747.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4330-99-8 | |
| Record name | Trimeprazine tartrate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004330998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alimemazine tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.154 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMEPRAZINE TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/362NW1LD6Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Action of Trimeprazine Tartrate
Histaminergic System Modulation: H1 Receptor Antagonism
Trimeprazine (B1682546) tartrate is a potent antagonist of the histamine (B1213489) H1 receptor, a key component in mediating allergic and inflammatory responses. patsnap.com This antagonism is the primary basis for its antihistaminic and antipruritic properties.
Competitive Binding Kinetics at H1 Receptors
Trimeprazine tartrate acts as a reversible, competitive inhibitor at histamine H1 receptors. nih.gov This means that trimeprazine binds to the same site on the H1 receptor as the endogenous ligand, histamine, but it does not activate the receptor. By occupying the binding site, trimeprazine prevents histamine from binding and initiating the downstream signaling cascade that leads to allergic symptoms. The binding is reversible, and the degree of inhibition is dependent on the relative concentrations of trimeprazine and histamine. Phenothiazines, the class of drugs to which trimeprazine belongs, have been shown to be potent H1 antagonists. nih.gov The efficacy of trimeprazine as an H1 antagonist is determined by its affinity for the receptor, which is a measure of how tightly it binds.
Downstream Signaling Pathways Affected by H1 Receptor Blockade
The activation of histamine H1 receptors, which are G protein-coupled receptors (GPCRs), initiates a specific intracellular signaling cascade. H1 receptors are primarily coupled to the Gq/11 family of G proteins. researchgate.net Upon histamine binding, the activated Gq/11 protein stimulates the enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.net IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). researchgate.net The increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG trigger a variety of cellular responses, including smooth muscle contraction, increased vascular permeability, and the stimulation of sensory nerves, which manifest as the classic symptoms of an allergic reaction. patsnap.com
By competitively blocking the H1 receptor, this compound prevents the initial step of this cascade. This blockade inhibits the Gq/11-mediated activation of phospholipase C, thereby preventing the production of IP3 and DAG. researchgate.net Consequently, the subsequent release of intracellular calcium and activation of PKC are attenuated. This interruption of the signaling pathway ultimately leads to the alleviation of allergic symptoms such as itching, vasodilation, and bronchoconstriction. patsnap.com
| Receptor | G-Protein Coupled | Primary Second Messengers | Key Downstream Effectors | Physiological Response Inhibited by Trimeprazine |
| Histamine H1 | Gq/11 | Inositol 1,4,5-trisphosphate (IP3), Diacylglycerol (DAG) | Protein Kinase C (PKC), Calcium (Ca2+) | Smooth muscle contraction, increased vascular permeability, sensory nerve stimulation |
Dopaminergic System Interactions: D2 Receptor Antagonism
In addition to its antihistaminergic activity, this compound also exhibits antagonist activity at dopamine (B1211576) D2 receptors. patsnap.com This interaction with the dopaminergic system contributes significantly to its sedative and anxiolytic effects.
Impact on Central Dopamine Pathways
Dopamine is a crucial neurotransmitter in the brain, and its pathways are integral to the regulation of movement, mood, reward, and cognition. patsnap.com There are several major dopaminergic pathways in the brain, including the nigrostriatal, mesolimbic, and mesocortical pathways. The nigrostriatal pathway is primarily involved in motor control, while the mesolimbic and mesocortical pathways are associated with emotion, motivation, and executive function. dtic.milnih.gov
Role in Sedative and Anxiolytic Effects
The sedative and anxiolytic (anti-anxiety) effects of this compound are, in part, attributable to its blockade of D2 receptors. The dopaminergic system, particularly in the limbic areas of the brain such as the amygdala and the ventral pallidum, plays a role in the regulation of anxiety and reward. nih.govnih.gov Research suggests that D2 receptor antagonists can possess anxiolytic-like effects. wisdomlib.org By blocking D2 receptors in these key brain regions, trimeprazine can modulate dopaminergic signaling, leading to a reduction in anxiety and the induction of sedation. This mechanism is distinct from its antihistaminergic effects, although H1 receptor blockade in the central nervous system also contributes significantly to sedation.
| Dopamine Pathway | Primary Functions | Effect of D2 Receptor Antagonism by Trimeprazine |
| Nigrostriatal | Motor Control | Potential for motor side effects |
| Mesolimbic | Reward, Motivation, Emotion | Contribution to sedative and anxiolytic effects |
| Mesocortical | Cognition, Executive Function | Potential modulation of mood and arousal |
Cholinergic System Influence: Muscarinic Acetylcholine (B1216132) Receptor Antagonism
This compound also possesses anticholinergic properties, acting as an antagonist at muscarinic acetylcholine receptors. patsnap.com This action contributes to some of its therapeutic effects and side effects.
Anticholinergic Properties and Receptor Subtypes
Trimeprazine exhibits significant anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors. patsnap.comwikipedia.org This blockage prevents acetylcholine, a primary neurotransmitter of the parasympathetic nervous system, from binding to its receptors. wikipedia.org The parasympathetic system governs "rest-and-digest" functions, and its inhibition by muscarinic antagonists leads to a variety of systemic effects. wikipedia.org
While trimeprazine is known to block muscarinic receptors, the specific subtypes (M1-M5) it has the highest affinity for are not extensively detailed in current literature. patsnap.comubc.ca Generally, muscarinic receptors are crucial in the central nervous system and the parasympathetic nervous system, regulating functions in the heart, exocrine glands, and smooth muscles. ubc.ca
Implications for Secretion and Gastrointestinal Motility
The anticholinergic action of trimeprazine has direct consequences for glandular secretions and gastrointestinal function. By inhibiting the action of acetylcholine, trimeprazine reduces secretions in both the respiratory and gastrointestinal tracts. patsnap.com This can be beneficial in managing conditions characterized by excessive secretions. patsnap.com
In the gastrointestinal tract, the blockade of muscarinic receptors by anticholinergic drugs typically leads to a decrease in smooth muscle tone and motility. drugbank.com This can result in delayed gastric emptying and reduced peristalsis.
Other Neurotransmitter System Modulations (e.g., Serotonin (B10506) Pathways)
Beyond its primary antihistaminic and anticholinergic activities, trimeprazine interacts with other neurotransmitter systems, including serotonin and dopamine pathways. patsnap.com This modulation of serotonergic transmission contributes to its sedative properties. patsnap.com The interaction with multiple neurotransmitter systems highlights the compound's broad spectrum of activity within the central nervous system. patsnap.com
Influence on Thyroid Hormone Regulation
Trimeprazine has been shown to influence thyroid hormone levels, potentially through both central and peripheral mechanisms. nih.gov
One hypothesized mechanism for trimeprazine's effect on the thyroid is a central action involving the reduction of thyroid-stimulating hormone (TSH) secretion. nih.gov However, in vivo studies in rats have presented conflicting evidence. Administration of trimeprazine for 11 days resulted in a decrease in free thyroxine (fT4) and free triiodothyronine (fT3) levels, which would typically be expected to trigger an increase in TSH. The study observed a trend toward an increase in TSH serum levels, which is not consistent with the hypothesis of a central mechanism based on TSH secretion reduction. nih.gov
Peripheral mechanisms acting directly on the thyroid gland have also been investigated. nih.gov These include the inhibition of thyroperoxidase (TPO), a key enzyme in thyroid hormone synthesis, and the trapping of molecular iodine. nih.govmdpi.com
Thyroperoxidase (TPO) Inhibition: In vitro studies showed that only one of trimeprazine's main metabolites, 3-hydroxy-trimeprazine (3-OHT), was capable of inhibiting TPO. However, this metabolite was not detected in the thyroid glands of rats treated with trimeprazine, contradicting the TPO inhibition hypothesis as a primary mechanism of action in vivo. nih.gov
Molecular Iodine Trapping: Strong evidence points towards iodine trapping as a significant peripheral mechanism. nih.gov Trimeprazine (TMP) and its metabolite, trimeprazine sulphoxide (TSO), demonstrated a high affinity for iodine in vitro. nih.gov Furthermore, these compounds were found to accumulate in the thyroid gland at concentrations significantly higher than in the serum. When rats treated with trimeprazine were given an iodine-supplemented diet, the thyroid concentrations of TMP and TSO increased significantly, further supporting the hypothesis that these molecules trap iodine within the gland, thereby interfering with thyroid hormone synthesis. nih.gov
Table 1: Investigated Mechanisms of Trimeprazine's Effect on Thyroid Function | Mechanism | Finding | Supporting Evidence | | :--- | :--- | :--- | | Central | | | TSH Secretion Reduction | Inconsistent with in vivo data. | A trend towards increased TSH was observed in rats, which contradicts this hypothesis. nih.gov | | Peripheral | | | TPO Inhibition | Unlikely primary mechanism in vivo. | Only the 3-OHT metabolite (not detected in the thyroid) inhibited TPO in vitro. nih.gov | | Molecular Iodine Trapping | Supported by in vitro and in vivo data. | Trimeprazine and its TSO metabolite complex with iodine, accumulate in the thyroid, and this accumulation is enhanced by an iodine-supplemented diet. nih.gov |
Pharmacodynamics and Systemic Physiological Effects of Trimeprazine Tartrate
Central Nervous System Activity
Trimeprazine (B1682546) tartrate readily crosses the blood-brain barrier, leading to significant effects on the central nervous system (CNS). patsnap.com Its activity within the CNS is complex, involving the modulation of several neurotransmitter systems, which underpins its sedative, hypnotic, and anti-emetic actions. patsnap.com
Sedative and Hypnotic Properties and Their Neurological Basis
Trimeprazine tartrate is recognized for its pronounced sedative and hypnotic, or sleep-inducing, effects. pillintrip.com The neurological basis for these properties is multifactorial, arising from its antagonism of multiple neurotransmitter receptors in the brain. patsnap.com A primary mechanism is the blockade of histamine (B1213489) H1 receptors within the CNS. patsnap.compatsnap.com Histamine acts as a neurotransmitter that promotes wakefulness; by blocking its action, trimeprazine induces a state of drowsiness and facilitates sleep. patsnap.comfrontiersin.org
| Receptor Target | Role in Sedation and Hypnosis |
| Histamine H1 Receptor | Blockade of this receptor in the CNS is a primary driver of sedation and sleep induction by inhibiting the wake-promoting effects of histamine. patsnap.comfrontiersin.org |
| Dopamine (B1211576) Receptors | Antagonism of dopamine receptors contributes to the overall sedative and calming effects of the compound. patsnap.compatsnap.com |
| Muscarinic Acetylcholine (B1216132) Receptors | Anticholinergic activity can enhance the sedative and hypnotic effects. patsnap.com |
Effects on Arousal and Sleep-Wake Cycles
The sedative properties of this compound directly influence arousal and the sleep-wake cycle. patsnap.com By antagonizing histamine H1 receptors, which are crucial for maintaining arousal, trimeprazine effectively dampens the wakefulness signals in the brain. patsnap.comnih.gov This leads to a reduction in sleep latency (the time it takes to fall asleep) and can increase total sleep time. nih.gov
Clinical studies have demonstrated the efficacy of this compound in managing sleep disturbances. nih.govnih.gov For instance, a study on young children with persistent night waking found that treatment with trimeprazine resulted in significantly fewer awakenings and more nighttime sleep compared to a placebo. nih.gov This highlights its role in modulating the sleep-wake cycle to promote a more consolidated sleep pattern. nih.gov However, the effects are generally considered short-term. nih.gov
Anti-emetic Effects and Chemoreceptor Trigger Zone Interaction
This compound also possesses anti-emetic properties, making it effective in preventing nausea and vomiting. wikipedia.orgpillintrip.com This action is primarily mediated through its interaction with the chemoreceptor trigger zone (CTZ) in the medulla oblongata of the brainstem. patsnap.comwikipedia.org The CTZ is a crucial area for detecting emetic substances in the blood and relaying signals to the vomiting center. wikipedia.orgmedscape.com
The anti-emetic effect of trimeprazine is largely due to its antagonism of dopamine D2 receptors within the CTZ. patsnap.comnih.gov By blocking these receptors, trimeprazine inhibits the signaling cascade that leads to the sensation of nausea and the act of vomiting. patsnap.comresearchgate.net This mechanism is a characteristic feature of many phenothiazine (B1677639) derivatives. druginfosys.com
Antihistaminic and Antipruritic Actions
The primary therapeutic uses of this compound are often related to its potent antihistaminic and antipruritic (anti-itch) effects. patsnap.com
Mechanism of Allergic Symptom Alleviation
This compound is a first-generation H1-antihistamine. firsthope.co.in Its mechanism of action in alleviating allergic symptoms involves competitively blocking histamine H1 receptors on various cells. patsnap.comgpatindia.com During an allergic reaction, histamine is released from mast cells and binds to H1 receptors, leading to classic allergy symptoms such as itching, swelling, and redness. patsnap.com Trimeprazine competes with histamine for these receptor sites, thereby preventing or reducing the intensity of the allergic response. gpatindia.comnih.gov By inhibiting the effects of histamine, it effectively mitigates symptoms associated with conditions like urticaria (hives) and other allergic dermatological conditions. patsnap.comfirsthope.co.in
| Receptor/Mediator | Role in Allergic Response | Effect of this compound |
| Histamine | Binds to H1 receptors, causing itching, vasodilation (redness), and increased vascular permeability (swelling). patsnap.com | Competitively antagonizes histamine at H1 receptor sites, preventing its binding and subsequent effects. patsnap.comgpatindia.com |
| H1 Receptors | Mediate the cellular response to histamine, leading to the manifestation of allergic symptoms. patsnap.com | Blocks these receptors, thereby reducing or preventing the symptoms of an allergic reaction. patsnap.com |
Differentiation of Antipruritic Action from Histamine Antagonism
While the antihistaminic action of trimeprazine contributes to its antipruritic effect, particularly in conditions where itching is histamine-mediated (like in urticaria), research suggests that its anti-itch properties may also involve a central mechanism distinct from simple histamine antagonism. nih.govresearchgate.net
Cardiovascular System Effects (e.g., Hypotension, Arrhythmias)
As a phenothiazine, this compound has the potential to exert effects on the cardiovascular system, including hypotension and arrhythmias. These effects are generally considered to be a class effect of phenothiazines, although the incidence and severity can vary among individual compounds.
Hypotension:
This compound can induce hypotension, which may be orthostatic in nature, leading to dizziness or fainting upon standing. This effect is attributed to the drug's alpha-adrenergic blocking properties, which lead to vasodilation and a subsequent drop in blood pressure.
A study on the use of oral trimeprazine for premedication in children provides some insight into its hemodynamic effects. In this study, a mild, approximately 10% drop in systolic blood pressure was observed after administration of trimeprazine in combination with droperidol. nih.gov While this suggests a modest effect on blood pressure in a pediatric population under specific clinical conditions, it highlights the potential for hypotensive effects.
Arrhythmias:
The potential for this compound to cause cardiac arrhythmias is a significant consideration. Phenothiazines, as a class, have been associated with electrocardiogram (ECG) changes, including QT interval prolongation. Prolongation of the QT interval can increase the risk of developing serious ventricular arrhythmias, such as Torsades de Pointes. While specific data on the incidence of arrhythmias with this compound are limited, caution is advised, particularly in individuals with pre-existing cardiovascular conditions or those taking other medications that can affect the QT interval.
Interactive Data Table: Cardiovascular Effects of this compound (Note: This is a static representation of an interactive table based on available data.)
| Cardiovascular Effect | Description | Supporting Evidence/Observations |
| Hypotension | Decrease in blood pressure, potentially orthostatic. | A study in children receiving trimeprazine as premedication showed a mild (approx. 10%) drop in systolic blood pressure. nih.gov |
| Arrhythmias | Potential for irregular heart rhythms, including QT interval prolongation. | This is a known class effect of phenothiazines. Specific data for this compound is limited, but caution is warranted. |
Metabolic and Endocrine System Modulation
Recent research has uncovered significant effects of this compound on the metabolic and endocrine systems, particularly in the context of pancreatic beta-cell function and glucose regulation.
A pivotal study has demonstrated that this compound can promote the growth and function of pancreatic beta-cells, the cells responsible for producing insulin (B600854). nih.govnih.govresearchgate.net This effect is mediated through the upregulation of Insulin Receptor Substrate 2 (IRS2), a key protein in the insulin signaling pathway. nih.govnih.govresearchgate.net
The study found that trimeprazine was the most potent among several tested compounds in its ability to increase pancreatic islet area, showing a 2-fold increase. nih.gov Furthermore, daily injections of trimeprazine in mice led to a 2-fold higher concentration of IRS2 protein in their islets. nih.gov The mechanism appears to involve the promotion of CREB phosphorylation, which is a known pathway for increasing IRS2 expression in beta-cells. nih.gov
These findings suggest a potential role for trimeprazine and similar compounds in strategies aimed at preserving or enhancing beta-cell mass and function.
Interactive Data Table: Effect of this compound on Pancreatic Beta-Cells (Note: This is a static representation of an interactive table based on available data.)
| Parameter | Effect of this compound | Quantitative Finding | Reference |
| Pancreatic Islet Area | Increased | 2-fold increase | nih.gov |
| IRS2 Protein Concentration | Increased | 2-fold higher concentration in mouse islets | nih.gov |
| IRS2 mRNA Concentration | Increased | 2- to 3-fold increase in human islets | nih.gov |
The effects of this compound on pancreatic beta-cells translate to significant improvements in glucose homeostasis in animal models of diabetes. nih.govnih.govresearchgate.net The upregulation of IRS2 is a critical component of this effect, as IRS2 is essential for maintaining normal glucose tolerance. nih.govnih.govresearchgate.net
In mouse models, treatment with this compound was shown to improve glucose tolerance. nih.gov This indicates that the drug enhances the body's ability to manage blood glucose levels effectively. The study also demonstrated that trimeprazine could increase the function of transplanted human islets in diabetic mice, further supporting its potential to improve glucose control. nih.govnih.govresearchgate.net
These findings in experimental models suggest that the metabolic effects of this compound could be a subject of further investigation for their therapeutic potential in conditions characterized by impaired glucose homeostasis.
Pharmacokinetics and Biotransformation of Trimeprazine Tartrate
Distribution Profile
Once absorbed into the systemic circulation, trimeprazine is distributed throughout the body, binding to various components in the blood and penetrating physiological barriers.
Direct experimental data on the blood-brain barrier (BBB) permeability of trimeprazine is limited. However, the ability of a compound to cross the BBB is significantly influenced by its physicochemical properties, particularly its lipophilicity (lipid solubility). nih.gov Highly lipophilic molecules tend to penetrate the BBB more readily than water-soluble ones. nih.gov Trimeprazine, as a phenothiazine (B1677639), is a lipophilic compound, with a calculated XLogP3 value of 4.7, which indicates a high degree of lipid solubility. nih.gov This characteristic strongly suggests that trimeprazine is likely to cross the blood-brain barrier and distribute into the central nervous system.
Trimeprazine exhibits extensive binding to plasma proteins. Research using equilibrium dialysis has shown that the fraction of trimeprazine bound to plasma proteins is greater than 0.9, indicating that over 90% of the drug in circulation is bound. semanticscholar.org This high degree of protein binding can influence the drug's distribution and availability to target tissues.
The distribution of trimeprazine into red blood cells (erythrocytes) has been quantified. Studies have established a mean plasma-to-red blood cell concentration ratio of 1.17. semanticscholar.org Furthermore, the mean distribution coefficient between red blood cells and plasma is reported to be 8.65. semanticscholar.org
Table 2: Distribution Characteristics of Trimeprazine
| Parameter | Value |
| Plasma Protein Binding | > 0.9 (>90%) |
| Mean Plasma/RBC Ratio | 1.17 |
| Mean RBC/Plasma Distribution Coefficient | 8.65 |
Metabolic Pathways and Metabolite Identification
Trimeprazine is subject to extensive biotransformation before its excretion from the body.
The liver is the primary site for the metabolism of trimeprazine. nih.govnih.gov The biotransformation processes involve Phase I reactions, which introduce or expose functional groups on the parent molecule. For phenothiazines like trimeprazine, these reactions typically include oxidation, hydroxylation, demethylation, and sulfoxide (B87167) formation. nih.gov These are followed by Phase II reactions, where the modified compound is conjugated with endogenous substances, such as glucuronic acid, to form more water-soluble metabolites that can be readily excreted. nih.gov
While the specific human cytochrome P450 (CYP) enzymes responsible for trimeprazine metabolism have not been definitively identified in the available literature, studies on other phenothiazine drugs provide insight into the likely pathways. Metabolic reactions such as N-demethylation and sulfoxidation in related compounds are primarily catalyzed by enzymes like CYP1A2, CYP3A4, and CYP2D6. nih.gov
A study conducted in rats identified several urinary metabolites of trimeprazine, confirming these metabolic routes. The identified metabolites were:
N-demethyltrimeprazine
3-hydroxytrimeprazine (B3060993)
N-demethyl-3-hydroxytrimeprazine
Trimeprazine sulphoxide nih.gov
These findings illustrate that demethylation, hydroxylation, and sulfoxidation are key pathways in the hepatic biotransformation of trimeprazine.
Characterization of Key Metabolites (e.g., Trimeprazine Sulphoxide (TSO), N-desmethyl Trimeprazine (NDT), 3-hydroxy-Trimeprazine (3-OHT))
The biotransformation of trimeprazine is extensive, occurring primarily in the liver through various metabolic pathways. wikipedia.orgnih.govdrugbank.com Research, particularly in animal models, has elucidated the structure of several key derivatives. The primary metabolic reactions include oxidation of the sulfur atom in the phenothiazine ring, demethylation of the side chain, and aromatic hydroxylation of the ring system. nih.gov
In studies conducted on rats, a number of phenothiazine derivatives have been detected in urine following the administration of trimeprazine, also known as alimemazine. nih.gov The main identified metabolites are the result of S-oxidation, N-dealkylation, and hydroxylation. nih.gov
Trimeprazine Sulphoxide (TSO): This metabolite is formed by the oxidation of the sulfur atom in the phenothiazine nucleus. nih.govmusechem.com It is also referred to as Alimemazine sulfoxide or 10-(3-dimethylamino-2-methylpropyl)phenothiazine sulfoxide. nih.govnih.gov TSO is a significant product of trimeprazine metabolism.
N-desmethyl Trimeprazine (NDT): This metabolite results from the removal of one of the methyl groups from the terminal nitrogen atom of the aliphatic side chain, a process known as N-demethylation. nih.gov The resulting compound is 10-(3-methylamino-2-methylpropyl)phenothiazine. nih.gov
Hydroxylated Metabolites (e.g., 3-hydroxy-Trimeprazine): Aromatic hydroxylation is a major metabolic pathway for trimeprazine, with hydroxy compounds identified as the main metabolites, accounting for over 50% of the derivatives found in rat urine. nih.gov These metabolites are subsequently partially conjugated, typically with glucuronic acid, to facilitate their elimination. nih.govnih.gov While various positions on the phenothiazine ring can be hydroxylated, this process represents a critical step in the drug's detoxification and clearance.
The key metabolites of Trimeprazine are summarized in the table below.
Table 1. Key Metabolites of Trimeprazine
| Metabolite Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| Trimeprazine Sulphoxide | TSO | C₁₈H₂₂N₂OS | 314.45 nih.gov |
| N-desmethyl Trimeprazine | NDT | C₁₇H₂₀N₂S | 284.42 |
Clinical Significance of Metabolite Activity
Trimeprazine Sulphoxide (TSO) is generally considered to be a pharmacologically inactive metabolite. researchgate.net Its formation is primarily a step in the detoxification and elimination pathway of the parent compound.
Hydroxylated Metabolites are also thought to be inactive. Their formation and subsequent conjugation are primarily mechanisms to increase water solubility, thereby preparing them for renal excretion. nih.govnih.gov
Elimination Pathways and Excretion Routes
Following extensive hepatic metabolism, trimeprazine and its derivatives are eliminated from the body through multiple routes. wikipedia.orgdrugbank.com The primary pathway for excretion is via the kidneys, with a significant amount of the drug and its metabolites being found in the urine. nih.govtaylorandfrancis.com
Studies in rats have quantified the excretion ratio, showing that approximately 75% of the metabolites are excreted in the urine, with the remaining 25% eliminated in the feces. nih.gov The excreted compounds are predominantly the various metabolites, including sulfoxides, N-dealkyl derivatives, and conjugated hydroxy compounds. nih.govnih.gov The presence of these metabolites can be detected in urine for an extended period, even up to six months after the discontinuation of therapy with phenothiazines. nih.gov
Structure Activity Relationship Sar Studies of Trimeprazine and Its Derivatives
Phenothiazine (B1677639) Core Structure and Pharmacological Activity
The tricyclic phenothiazine nucleus is the foundational scaffold for a major class of neuroleptic and antihistaminic drugs, including trimeprazine (B1682546). slideshare.netresearchgate.net This core consists of two benzene (B151609) rings linked by a central thiazine (B8601807) ring (containing sulfur and nitrogen atoms). The specific substitutions on this core structure dramatically influence the compound's pharmacological activity. doi.org
For phenothiazine derivatives, the position and nature of substituents on the aromatic rings are critical. The most significant position for substitution is at the C2 position of the phenothiazine ring. slideshare.netnih.gov Introducing an electron-withdrawing group at this location is a key determinant of the drug's potency and activity profile. slideshare.net While trimeprazine itself is unsubstituted at this position, other potent neuroleptic phenothiazines feature groups like chlorine (-Cl) or trifluoromethyl (-CF3). The presence of these groups tends to enhance antipsychotic activity. nih.govsemanticscholar.org It is understood that interactions, such as Van der Waals forces, between the C2 substituent and the amino side chain can stabilize a specific molecular conformation that is favorable for receptor binding, particularly at dopamine (B1211576) receptors. nih.govsemanticscholar.org
Significance of Side Chain Branching and Length
Attached to the nitrogen atom (N10) of the central thiazine ring is an aliphatic amino side chain, the structure of which is crucial for determining the primary pharmacological action of the molecule. slideshare.net The length of this chain is a critical factor; a three-carbon chain separating the ring nitrogen from the terminal amino nitrogen is essential for potent neuroleptic (antipsychotic) activity. slideshare.net
Conversely, shortening the chain to two carbons, as seen in the derivative promethazine, significantly reduces neuroleptic effects and potentiates antihistaminic and anticholinergic activities. slideshare.net Trimeprazine features a three-carbon chain, but with a methyl group branch at the second carbon (Cβ), which modifies its activity profile, contributing to its prominent sedative and antihistaminic properties. Drastic shortening or lengthening of the three-atom chain leads to a sharp decrease in activity. slideshare.net This specific length is believed to be optimal for orienting the terminal nitrogen atom correctly for receptor interaction. slideshare.net
Table 1: Influence of Side Chain Length on Pharmacological Activity of Phenothiazines
| Side Chain Length | Primary Pharmacological Activity | Example Compound |
|---|---|---|
| Two-carbon chain | Strong Antihistaminic | Promethazine |
| Three-carbon chain | Strong Neuroleptic | Prochlorperazine |
| Three-carbon chain (branched) | Strong Antihistaminic & Sedative | Trimeprazine |
Importance of Diaryl Substitution and Terminal Nitrogen Atom Characteristics
The diaryl system, represented by the two benzene rings of the phenothiazine core, provides the necessary structural rigidity and lipophilicity for the molecule to interact with its biological targets. At the end of the aliphatic side chain, the characteristics of the terminal nitrogen atom are paramount. slideshare.net
For significant activity, this amino group must be tertiary, meaning the nitrogen is bonded to three carbon atoms. slideshare.net In trimeprazine, this is an N,N-dimethylamino group. Decreasing the size of the substituents on the nitrogen (e.g., to a monomethylamino group) or increasing their size (e.g., to an N,N-diethylamino group) can greatly diminish activity. slideshare.net The basicity of this tertiary amine allows it to be protonated at physiological pH. This positive charge is crucial for forming ionic bonds with anionic sites on target receptors, such as histamine (B1213489) or dopamine receptors. The size and type of the terminal amino group (e.g., aliphatic dimethylamino vs. a piperazine (B1678402) or piperidine (B6355638) ring) can modulate the intensity and type of pharmacological effect. slideshare.net
Stereochemistry and Enantiomeric Activity Profiles
Trimeprazine possesses a chiral center at the Cβ carbon of its side chain, the point of methyl group branching. This means it exists as a pair of non-superimposable mirror images called enantiomers: (R)-trimeprazine and (S)-trimeprazine. researchgate.netbiomedgrid.com The compound is typically used as a racemic mixture, which contains equal amounts of both enantiomers. nih.gov
Stereochemistry is a critical factor in pharmacology because biological systems, such as receptors and enzymes, are themselves chiral. biomedgrid.comnih.gov Consequently, the two enantiomers of a drug can interact differently with these biological targets, potentially leading to different pharmacological or metabolic profiles. biomedgrid.com One enantiomer might fit perfectly into a receptor's binding site and elicit a strong therapeutic response, while the other may fit poorly, resulting in inactivity or even different, sometimes undesirable, effects. nih.gov The study of the distinct actions of each enantiomer is essential for a complete understanding of a drug's activity. researchgate.net Although trimeprazine is used as a racemate, research has demonstrated the possibility of enantioselective biodegradation, indicating that biological systems can differentiate between the two forms. researchgate.net
Table 2: Key Structural Features and Their Significance in Trimeprazine
| Structural Feature | Description | Significance for Activity |
|---|---|---|
| Phenothiazine Core | Tricyclic (6-6-6) ring system | Provides the fundamental scaffold for receptor interaction. |
| Side Chain Length | Three-carbon chain between N10 and terminal amine | Optimal length for proper orientation and receptor binding. |
| Side Chain Branching | Methyl group at the Cβ position | Modulates activity, enhancing sedative and antihistaminic properties. |
| Terminal Nitrogen | Tertiary dimethylamino group | Must be a tertiary amine for potent activity; becomes protonated to interact with receptors. |
| Chiral Center | Exists at the Cβ position | Results in (R) and (S) enantiomers, which may have different biological activities. |
Preclinical Research and Experimental Models of Trimeprazine Tartrate
In Vivo Animal Model Studies
In vivo studies are crucial for evaluating the therapeutic efficacy and physiological effects of a drug in a living organism.
Trimeprazine (B1682546) tartrate, often in combination with a corticosteroid like prednisolone (B192156), has been extensively evaluated for its effectiveness in managing pruritus (itching) in canine models of allergic skin disease. It is FDA-approved for the relief of itching in dogs, regardless of the underlying cause, including conditions like allergic dermatitis and eczema medchemexpress.comwikipedia.org.
In an open, uncontrolled study involving dogs with atopy, trimeprazine was one of six antihistamines evaluated for its ability to control pruritus. The study demonstrated that trimeprazine was effective in controlling itching in some of the canine subjects, highlighting its utility in veterinary dermatology for allergic conditions.
Neuropharmacological Assessment in Sedation and Anxiety Models
Trimeprazine is a phenothiazine (B1677639) derivative recognized for its sedative and hypnotic properties nih.gov. Its mechanism of action involves effects on the reticular activating system, an area of the brain crucial for maintaining consciousness, which results in sedation or sleepiness. In clinical settings, trimeprazine tartrate is utilized for its hypnotic effects as an alternative to conventional hypnotics like benzodiazepines and is frequently prescribed for insomnia in psychiatric patients nih.gov.
While clinical studies and applications confirm its sedative effects, specific preclinical studies detailing these properties in validated animal models of sedation and anxiety are not well-documented in available literature. Standard preclinical tests for sedation include measuring the reduction in locomotor activity in open-field tests and the potentiation of sleep induced by agents like barbiturates slideshare.netnih.gov. For anxiety, models such as the elevated plus-maze (EPM) and the light-dark box test are commonly employed to assess the anxiolytic potential of compounds jcdr.netcpn.or.krnih.govfrontiersin.org. Anxiolytic agents typically increase the exploration of open or illuminated areas in these tests. However, specific data from such experimental models for this compound could not be found.
Studies on Metabolic and Endocrine Regulation (e.g., Pancreatic β-cell growth and function in mice)
There is a significant lack of specific preclinical data regarding the effects of this compound on metabolic and endocrine regulation, particularly concerning pancreatic β-cell growth and function.
However, studies on the broader class of phenothiazine derivatives indicate a potential for endocrine system effects. As a class, phenothiazines can block dopamine (B1211576) receptors in prolactin-secreting cells, which may lead to hyperprolactinemia. This increase in prolactin can subsequently cause endocrine-related effects such as amenorrhea and galactorrhea nih.gov. One preclinical study in female mice demonstrated that the phenothiazines chlorpromazine (B137089) and perphenazine inhibited the release of gonadotrophins from the pituitary gland nih.gov.
Direct research into how this compound specifically affects pancreatic β-cells, insulin (B600854) secretion, or glucose metabolism in animal models is not available in the reviewed literature. Studies on other antipsychotic drugs have shown varied effects; for instance, clozapine was found to inhibit glucose-induced insulin release in rat pancreatic β-cells, while haloperidol did not nih.gov. Without direct studies, the specific impact of trimeprazine on pancreatic and metabolic function remains uncharacterized.
Toxicological Assessments in Various Species (e.g., mice, rats, dogs, rabbits)
Toxicological assessments are crucial for characterizing the safety profile of a compound before clinical use. These evaluations typically involve acute, subacute, and reproductive toxicity studies across various animal species toxicology.org.
Acute toxicity studies determine the effects of a single, high dose of a substance. The median lethal dose (LD50) is a common metric from these studies. For this compound, acute toxicity has been evaluated in rodent models.
| Species | Route of Administration | LD50 Value |
|---|---|---|
| Mouse | Intraperitoneal | 140 mg/kg |
| Rat | Intraperitoneal | 110 mg/kg |
Subacute, or repeated-dose, toxicity studies assess the effects of a compound administered daily over a period, typically 28 or 90 days, to identify target organs for toxicity and establish a No-Observable-Adverse-Effect Level (NOAEL) nih.govnih.govresearchgate.netfrontiersin.org. Specific subacute toxicity studies for this compound in species such as rats or dogs were not found in the available literature. General preclinical abstracts note that for some compounds, repeated intravenous administration proved more toxic in dogs than in other species, leading to effects like leukopenia and impacts on gastrointestinal tissues, but these findings are not explicitly linked to trimeprazine.
Developmental and Reproductive Toxicology (DART) studies are designed to uncover any potential adverse effects of a substance on reproductive function and fetal development birthdefectsresearch.orgcriver.comfrontagelab.comiitri.orgfda.govnih.govlongdom.orglongdom.org. These studies evaluate all stages of the life cycle, from the reproductive capacity of adults to the development and subsequent reproductive ability of their offspring birthdefectsresearch.org. No specific preclinical DART studies detailing the teratogenic or reproductive toxicology profile of this compound were identified in the reviewed literature.
Comparative Preclinical Studies with Other Antihistamines and Phenothiazines
Some preclinical and clinical comparisons have been made between trimeprazine and other related compounds.
Comparison with other Phenothiazines: In a study comparing the sedative and hemodynamic effects in horses, promethazine was found to have lesser sedative and hypotensive effects than acepromazine researchgate.netegasmoniz.com.pt. While trimeprazine was not included in this specific study, it highlights the variability in effects even within the phenothiazine class. Clinically, trimeprazine is considered an alternative hypnotic to other phenothiazines and sedatives nih.gov. In a comparative trial for antipsychotic efficacy, clozapine was found to be therapeutically superior to chlorpromazine in treating psychotic behavior nih.gov.
Comparison with other Antihistamines: A study compared the antipruritic (anti-itching) potency of trimeprazine with a newer antihistamine, dimethpyrindene nih.gov. In a comparison of sedative effects, the first-generation antihistamine promethazine was shown to significantly impair psychomotor function, whereas newer second-generation antihistamines did not nih.gov. As a first-generation antihistamine, trimeprazine shares the characteristic sedative properties of compounds like promethazine drugs.com.
Clinical Research and Human Therapeutic Investigations of Trimeprazine Tartrate
Efficacy in Allergic Conditions and Pruritus
Trimeprazine (B1682546) tartrate is recognized for its potent antihistaminic effects, making it a subject of interest for the management of allergic reactions and associated itching. patsnap.com
Clinical research has explored the utility of trimeprazine tartrate in providing symptomatic relief from itching associated with a variety of skin conditions. A preliminary report on the use of trimeprazine as an oral antipruritic involved 215 patients with itching related to various dermatological disorders. The findings from this study indicated that 71% of patients experienced good to excellent relief from itching, 15% reported fair relief, and 14% had poor relief. nih.govnih.gov
The product monograph for this compound lists its indications for pruritus regardless of its cause or location, including conditions such as neurodermatitis, eczema, urticaria, pruritus ani, pruritus vulvae, drug eruptions, dermatitis herpetiformis, insect bites, and contact dermatitis. It is also indicated for itching associated with non-dermatological conditions like chickenpox, measles, Hodgkin's disease, obstructive jaundice, and diabetes. hres.ca
| Patient Cohort | Number of Patients | Outcome | Percentage of Patients |
|---|---|---|---|
| Patients with various dermatological disorders | 215 | Good to Excellent Relief | 71% |
| Patients with various dermatological disorders | Fair Relief | 15% | |
| Patients with various dermatological disorders | Poor Relief | 14% |
Sedative and Hypnotic Applications
The sedative properties of this compound have led to its investigation for use in premedication before anesthesia and for the management of sleep disturbances.
This compound has been evaluated as a premedication for children undergoing surgical procedures. nih.gov A study comparing temazepam, trimeprazine, and a placebo for premedication in 85 children undergoing routine otolaryngological operations found that trimeprazine resulted in significantly more sedation upon arrival in the anesthetic room compared to temazepam or the placebo. However, recovery time was noted to be significantly longer after trimeprazine. The study also observed that fewer patients who received trimeprazine experienced postoperative vomiting compared to those who received temazepam or a placebo. researchgate.net
The hypnotic effects of this compound have been formally assessed in children with sleep problems. A double-blind, placebo-controlled crossover trial was conducted to assess the efficacy of this compound in children aged one to three years with persistent and severe night waking. The results of this trial showed that during treatment with trimeprazine, children had significantly fewer awakenings, spent less time awake at night, and had more nighttime sleep compared to when they were on the placebo. These findings suggest that this compound may be a useful short-term treatment for night waking in young children. nih.gov
| Parameter | Effect of this compound Compared to Placebo |
|---|---|
| Number of Night Wakings | Significantly Fewer |
| Time Awake at Night | Significantly Less |
| Night Time Sleep Duration | Significantly More |
Anti-emetic Efficacy Studies
This compound is characterized as having anti-emetic activity. researchgate.net It is reported to act as an anti-emetic for the prevention of motion sickness. wikipedia.org One product monograph notes its effectiveness in suppressing apomorphine-induced vomiting in dogs, although specific human clinical trial data on its anti-emetic efficacy is limited in the provided search results. hres.ca
Exploratory Clinical Applications (e.g., Neurosis, Depression, Anxiety)
In some regions, the therapeutic applications of this compound extend beyond its primary uses. In the Russian Federation, under the brand name Teraligen, it is indicated for the treatment of a range of conditions including anxiety disorders, organic mood disorders, sleep disturbances, personality disorders accompanied by asthenia and depression, somatoform autonomic dysfunction, and various neuroses. wikipedia.orgvalentapharm.com Its utility in managing symptoms of anxiety is suggested to be linked to its ability to block dopamine (B1211576) receptors in the central nervous system. patsnap.com
Factors Influencing Clinical Outcomes in Research Studies
The clinical efficacy of this compound can be influenced by a variety of factors, leading to variability in patient response and study outcomes. Research, particularly in the pediatric population, has identified several key variables that can predict the success of treatment.
One of the prominent factors is the age of the patient . A retrospective study focusing on oral trimeprazine sedation for dental procedures in children found that younger children, specifically those aged 3–5 years, were more likely to experience successful sedation compared to older children aged 6–8 years. nih.gov This difference was observed even when both age groups received a similar dosage calculated according to their body weight, suggesting an age-related variability in drug response. nih.gov
Pre-operative behavior has also been identified as a significant predictor of sedation outcome. nih.gov In the same study, children who were rated as "definitely negative" were less likely to have successful sedation compared to those rated as "negative". nih.gov This indicates that the baseline anxiety and behavior of the patient can significantly impact the effectiveness of this compound as a sedative agent.
Interestingly, the patient's gender does not appear to influence the outcome of sedation with oral trimeprazine in children undergoing dental procedures. nih.gov
The type of medical or dental procedure being performed does not seem to be a predictive factor for the outcome of sedation with trimeprazine. nih.gov However, the inherent stressfulness of the situation can necessitate adjustments in the approach to sedation.
While not a direct factor influencing outcome, the dosage of this compound is a critical consideration that has been explored in various studies. Different investigators have used a range of doses, leading to varying degrees of success. nih.gov This highlights the challenge in establishing a universally optimal dose and underscores the variability in individual patient responses to the medication. nih.gov
The following table summarizes the findings of a retrospective study on factors influencing the outcome of oral trimeprazine sedation in children undergoing dental procedures.
| Factor Investigated | Influence on Sedation Outcome | Key Findings |
| Patient's Age | Significant | Children aged 3–5 years are more likely to have successful sedation than those aged 6–8 years. nih.gov |
| Pre-operative Behavior | Significant | Children with a "definitely negative" pre-operative behavior rating are less likely to experience successful sedation. nih.gov |
| Patient's Gender | Not Significant | No significant difference in sedation outcome was observed between males and females. nih.gov |
| Type of Treatment | Not Significant | The specific type of dental procedure did not predict the outcome of the sedation. nih.gov |
Pharmacogenomic Considerations in Patient Response Variability
The variability in patient response to this compound, as observed in clinical studies, suggests a potential role for pharmacogenomic factors. While specific pharmacogenomic studies focusing exclusively on this compound are not extensively documented in publicly available literature, the metabolism of phenothiazines, the chemical class to which trimeprazine belongs, provides insights into potential genetic influences.
Phenothiazines are primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. Genetic polymorphisms in the genes encoding these enzymes can lead to significant inter-individual differences in drug metabolism, affecting both efficacy and the potential for adverse effects.
For instance, variations in the CYP2D6 gene are well-known to influence the metabolism of many psychotropic drugs, including some phenothiazines. Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP2D6 genotype. These differences in metabolic capacity could potentially lead to variations in the plasma concentrations of trimeprazine, thereby affecting clinical outcomes. Patients who are poor metabolizers might experience exaggerated or prolonged effects, while ultrarapid metabolizers might have a diminished or shorter-duration response.
Although direct evidence linking specific genetic markers to this compound response is limited, the established role of pharmacogenomics in the metabolism of structurally similar compounds suggests that this is a crucial area for future research. Understanding the genetic basis for the variability in patient responses could lead to more personalized and effective use of this compound in clinical practice. Further investigation is warranted to identify specific gene-drug interactions and develop predictive biomarkers for treatment outcomes.
Drug Interactions and Safety Pharmacology of Trimeprazine Tartrate
Pharmacodynamic Drug Interactions
Pharmacodynamic interactions occur when drugs directly influence the effect of another drug at its site of action.
Concurrent use of trimeprazine (B1682546) tartrate with other central nervous system (CNS) depressants can lead to additive or synergistic effects, enhancing sedation and the potential for respiratory depression. patsnap.comdrugs.com This is a significant consideration, particularly in elderly or debilitated patients. drugs.com Substances that fall into this category include:
Alcohol: Co-administration with alcohol can potentiate the sedative effects of trimeprazine tartrate. drugs.comsmolecule.com It is advised that patients avoid alcohol consumption during therapy. drugs.com
Benzodiazepines: These anxiolytic and sedative drugs can have their CNS depressant effects amplified when taken with this compound. patsnap.com
Opioids: The combination of opioids with this compound can result in increased sedation, respiratory depression, and psychomotor impairment. patsnap.comdrugs.com
Patients should be monitored for excessive or prolonged CNS and respiratory depression when these drugs are used concomitantly. drugs.com They should also be cautioned against activities that require mental alertness and motor coordination until the effects of the combined agents are known. drugs.com
Pharmacokinetic Drug Interactions
Pharmacokinetic interactions involve one drug altering the absorption, distribution, metabolism, or excretion of another.
Trimeprazine is metabolized in the liver, and its interaction with hepatic enzyme systems can influence the metabolism of other drugs administered concurrently. smolecule.com Although specific enzyme pathways are not extensively detailed in the provided results, the potential for altering the metabolism of other medications is a recognized aspect of phenothiazine (B1677639) pharmacology.
Certain medications can affect the pharmacokinetics of this compound. For instance, some antiepileptic drugs and antibiotics may alter its metabolism, thereby impacting its efficacy. patsnap.com It is important for patients to inform their healthcare provider of all medications they are taking to prevent such interactions. patsnap.com
Adverse Reaction Mechanisms and Safety Profiles
The adverse effects of this compound are often extensions of its pharmacological actions. patsnap.com
Common Adverse Reactions and Their Mechanisms:
| Adverse Reaction | Mechanism |
| Drowsiness/Sedation | Central nervous system depression due to its effects on various neurotransmitter systems. patsnap.compatsnap.com |
| Dry Mouth, Blurred Vision, Constipation, Urinary Retention | Anticholinergic properties resulting from the blockade of muscarinic acetylcholine (B1216132) receptors. patsnap.compatsnap.com |
| Dizziness, Lightheadedness, Hypotension | Cardiovascular effects, potentially due to the blockade of alpha-adrenergic receptors. patsnap.com |
Serious Adverse Reactions:
More severe, though less common, adverse effects can include confusion, hallucinations, and unusual changes in behavior. patsnap.compatsnap.com Cardiovascular side effects such as hypotension and palpitations have also been reported. patsnap.com In rare instances, an unsafe, abnormal heartbeat (long QT on ECG) has been associated with this drug, and sudden deaths have occurred.
Safety Profile Considerations:
Hypersensitivity Reactions: Allergic reactions can manifest as rashes, hives, itching, and more severe responses like swelling of the mouth, face, lips, tongue, or throat. mskcc.org
Neurological Effects: Seizures and extrapyramidal symptoms, such as trouble controlling body movements, twitching, and changes in balance, are possible. mskcc.org
Contraindications: this compound is contraindicated in individuals with conditions like glaucoma, severe hypertension, and known hypersensitivity to phenothiazines. patsnap.comdruginfosys.com
A summary of potential adverse reactions is presented in the table below.
| System | Adverse Reaction |
| Central Nervous System | Drowsiness, dizziness, confusion, hallucinations, seizures, extrapyramidal symptoms. patsnap.compatsnap.commskcc.org |
| Cardiovascular | Hypotension, palpitations, abnormal heartbeat (long QT). patsnap.com |
| Gastrointestinal | Dry mouth, constipation, upset stomach. patsnap.com |
| Ocular | Blurred vision. patsnap.compatsnap.com |
| Allergic | Rash, hives, itching, angioedema. mskcc.org |
Mechanisms of Overdosage Syndromes (e.g., Neuroleptic Malignant Syndrome)
An overdose of this compound can lead to severe and potentially life-threatening syndromes, most notably Neuroleptic Malignant Syndrome (NMS). The development of NMS is a rare but critical complication associated with the use of phenothiazines and other neuroleptic agents. The underlying mechanism is primarily attributed to a significant blockade of dopamine (B1211576) D2 receptors in the central nervous system.
The main pathophysiological events in NMS are believed to be triggered by the acute reduction of dopamine activity in several key brain regions:
Hypothalamus: Dopamine plays a crucial role in regulating body temperature. The blockade of D2 receptors in the hypothalamus disrupts the body's thermoregulatory set-point, leading to the hallmark hyperthermia (high fever) seen in NMS.
Nigrostriatal Pathways: These pathways are integral to motor control. The antagonism of dopamine receptors here results in severe muscle rigidity, often described as "lead-pipe" rigidity, and other extrapyramidal symptoms such as tremors.
Peripheral Effects: Beyond the central nervous system, phenothiazines may also increase calcium release from the sarcoplasmic reticulum in muscle cells. This contributes to increased muscle contractility, exacerbating rigidity and leading to muscle breakdown (rhabdomyolysis), which can subsequently cause kidney failure.
The combination of hyperthermia, severe muscle rigidity, autonomic instability (e.g., unstable blood pressure, tachycardia), and altered mental status are the cardinal features of NMS.
Considerations in Specific Patient Populations in Research
The safety and pharmacology of this compound require special consideration in certain patient populations due to variations in pharmacokinetics, pharmacodynamics, and susceptibility to adverse effects.
Pediatric Population:
Research in children has highlighted both the potential utility and risks of this compound. A study on its use for night waking in children aged 1 to 3 years old demonstrated efficacy in reducing the number of awakenings and increasing sleep duration compared to a placebo. nih.gov
However, significant safety concerns exist, particularly regarding respiratory depression. Case reports have described profound and delayed respiratory depression in children, even at recommended doses. nih.govnih.gov One report detailed this adverse event in two young siblings, suggesting a potential genetic predisposition to this severe reaction. nih.gov
A pharmacokinetic study in children aged 1 to 4 years who received trimeprazine as a preanesthetic medication showed substantial interindividual differences in drug metabolism and response. nih.gov This variability underscores the difficulty in predicting individual sedative effects and the potential for adverse reactions.
Table 1: Pharmacokinetic Parameters of Trimeprazine in Pediatric Patients (3 mg/kg oral dose) nih.gov
| Parameter | Median Value | Range |
| Maximal Venous Blood Concentration | 0.357 µmol/L | 0.132 - 0.702 µmol/L |
| Time to Maximal Concentration | 1-2 hours | - |
| Half-life | 6.8 hours | 4.1 - 9.0 hours |
| Blood Clearance | 3.7 L/kg/hr | 1.8 - 6.6 L/kg/hr |
Table 2: Efficacy of this compound for Night Waking in Young Children nih.gov
| Outcome Measure | Trimeprazine Group | Placebo Group |
| Mean number of wakings per night | Significantly fewer | - |
| Mean time awake at night | Significantly less | - |
| Mean night time sleep duration | Significantly more | - |
Geriatric Population:
Elderly patients are particularly vulnerable to the adverse effects of phenothiazines like this compound. Age-related changes in drug metabolism and elimination can lead to increased drug concentrations and a higher risk of toxicity. nih.gov This population has a significantly greater incidence and prevalence of drug-induced parkinsonism and tardive dyskinesia. nih.gov
Cardiovascular side effects are also a major concern. Low-potency phenothiazines can cause postural hypotension, which may lead to falls and fractures. nih.gov Furthermore, they can induce electrocardiogram changes, including QT prolongation, which increases the risk of life-threatening arrhythmias such as torsade de Pointes. nih.gov The anticholinergic properties of trimeprazine can also lead to side effects like dry mouth, constipation, urinary retention, and blurred vision, which are often more pronounced in the elderly. nih.gov
Pregnant and Lactating Women:
The use of this compound in pregnant women is generally not recommended. patsnap.com While there is a lack of extensive research specifically on trimeprazine, the potential for drugs to cross the placenta and affect the fetus is a significant concern. nih.gov For most medications, there is insufficient data to definitively determine the risk of teratogenicity. nih.gov
Regarding lactation, it is known that many drugs are excreted into breast milk. infantrisk.com The amount depends on various factors, including the drug's lipid solubility and molecular size. infantrisk.com While most antihistamines are considered relatively safe during breastfeeding due to minimal excretion, specific data on trimeprazine is limited. researchgate.net The potential for sedation and other adverse effects in the nursing infant should be carefully considered.
Table 3: Summary of Considerations in Specific Patient Populations
| Patient Population | Key Considerations in Research |
| Pediatric | - Potential for severe, sometimes delayed, respiratory depression. nih.govnih.gov - High interindividual variability in pharmacokinetic parameters. nih.gov - Efficacy demonstrated for short-term management of night waking. nih.gov |
| Geriatric | - Increased risk of extrapyramidal symptoms (parkinsonism, tardive dyskinesia). nih.gov - Heightened susceptibility to cardiovascular side effects (postural hypotension, QT prolongation). nih.gov - More pronounced anticholinergic effects. nih.gov |
| Pregnant Women | - Generally not recommended due to a lack of safety data. patsnap.com - Potential for placental drug transfer and fetal effects. nih.gov |
| Lactating Women | - Limited specific data on excretion in breast milk. - Potential for sedation and other adverse effects in the nursing infant. infantrisk.com |
Advanced Research Methodologies and Analytical Techniques for Trimeprazine Tartrate
Chromatographic Techniques for Quantitative Analysis
Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation and quantification of active pharmaceutical ingredients (APIs) and their related substances. For trimeprazine (B1682546) tartrate, several high-level chromatographic methods are utilized.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the assay and purity assessment of trimeprazine tartrate in bulk drug substances and pharmaceutical formulations. The United States Pharmacopeia (USP) provides a standardized HPLC method for the quantitative analysis of this compound. This method ensures the identity, strength, quality, and purity of the drug product. nih.govthermofisher.com
A typical HPLC system for this analysis is equipped with a UV detector set at 254 nm and a 3.9-mm × 30-cm column containing L1 packing. nih.gov The mobile phase is a filtered and degassed mixture of 0.005 M sodium 1-heptanesulfonate in a solution of methanol, water, and acetic acid (65:34:1). nih.gov The flow rate is maintained at approximately 1.5 mL per minute. nih.gov System suitability parameters are critical for ensuring the validity of the analytical results, with requirements for the capacity factor (k'), column efficiency (theoretical plates), tailing factor, and relative standard deviation for replicate injections. nih.gov
Research has also explored the use of HPLC with electrochemical detection for investigating the bioavailability of trimeprazine in human subjects, demonstrating the versatility of HPLC in clinical and pharmacokinetic studies. researchgate.netnih.gov
| Parameter | Specification | Reference |
|---|---|---|
| Detector Wavelength | 254 nm | nih.gov |
| Column | 3.9-mm × 30-cm; L1 packing | nih.gov |
| Mobile Phase | 0.005 M sodium 1-heptanesulfonate in methanol, water, and acetic acid (65:34:1) | nih.gov |
| Flow Rate | ~1.5 mL/min | nih.gov |
| Capacity Factor (k') | Not less than 2.0 and not more than 5.0 | nih.gov |
| Column Efficiency | Not less than 1200 theoretical plates | nih.gov |
| Tailing Factor | Not more than 3.5 | nih.gov |
| Relative Standard Deviation (RSD) | Not more than 0.6% for replicate injections | nih.gov |
Gas Chromatography/Mass Spectrometry (GC/MS)
Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. thermofisher.comnih.gov In the context of trimeprazine analysis, GC/MS can be employed for impurity profiling and for the detection of the drug and its metabolites in biological samples, particularly in forensic toxicology. The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase, while the mass spectrometer provides structural information by analyzing the mass-to-charge ratio of the ionized molecules and their fragments. thermofisher.com
The retention index, a key parameter in GC, for trimeprazine has been documented, aiding in its identification in complex matrices. analyticaltoxicology.com The mass spectrum of trimeprazine exhibits a characteristic fragmentation pattern that allows for its unambiguous identification. nih.govcdc.gov
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Simultaneous Determination
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for the quantitative analysis of drugs in complex biological matrices like plasma and serum. thermofisher.comijsr.net This technique is particularly valuable for therapeutic drug monitoring and pharmacokinetic studies where very low concentrations of the drug need to be measured.
A sensitive, selective, and robust LC-MS/MS method has been developed and validated for the determination of alimemazine (trimeprazine) in human plasma. nih.govnih.gov This method utilizes a liquid-liquid extraction procedure for sample preparation and employs a deuterated internal standard (Alimemazine D6) to ensure accuracy. nih.gov The chromatographic separation is achieved on a C18 column with a mobile phase consisting of acetonitrile (B52724) and an ammonium (B1175870) formate (B1220265) buffer. nih.govnih.gov The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for the analyte and the internal standard. nih.gov This methodology has been successfully applied in bioequivalence studies. nih.govnih.gov
| Parameter | Specification | Reference |
|---|---|---|
| Sample Preparation | Liquid-Liquid Extraction with ethyl acetate | nih.gov |
| Column | Atlantis® T3 5 µm, 4.6 mm × 150 mm | nih.gov |
| Mobile Phase | Acetonitrile : 10 mM Ammonium Formate Buffer with 0.1% Formic Acid (50:50 v/v) | nih.govnih.gov |
| Ionization Mode | Positive Ion Mode (Turbo Ion Spray) | nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| MRM Transition (Alimemazine) | m/z 299.30 → 100.20 | nih.govnih.gov |
| MRM Transition (Alimemazine D6 IS) | m/z 305.30 → 106.30 | nih.gov |
| Concentration Range | 20.013–10006.551 pg/mL | nih.govnih.gov |
| Lower Limit of Quantification (LLOQ) | 20.013 pg/mL | nih.govnih.gov |
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the this compound molecule. The USP specifies the use of Infrared Absorption <197M> as an identification test, where the IR spectrum of the sample is compared to that of a reference standard. nih.govthermofisher.com
Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy is utilized for both identification and quantification. Trimeprazine exhibits maximum absorbance at a specific wavelength (around 251 nm), which can be used for its determination in dissolution testing of tablet formulations. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the unambiguous assignment of its structure.
Mass Spectrometry (MS) : As a standalone technique or coupled with chromatography, MS is crucial for determining the molecular weight and fragmentation pattern of trimeprazine, which aids in its structural elucidation and identification. researchgate.netmdpi.com
Immunoassays for Drug and Metabolite Detection (e.g., Radioimmunoassay)
Immunoassays are highly sensitive and specific methods that utilize the principle of antigen-antibody binding to detect and quantify substances in biological fluids. analyticaltoxicology.compromega.com While specific immunoassays for trimeprazine are not widely documented, the methodology, particularly radioimmunoassay (RIA), has been developed for other phenothiazine (B1677639) drugs. researchgate.netnih.govnih.gov
A radioimmunoassay involves a competition between a radiolabeled drug (antigen) and the unlabeled drug in a sample for a limited number of antibody binding sites. analyticaltoxicology.com By measuring the amount of radioactivity, the concentration of the drug in the sample can be determined. These assays are capable of detecting very low concentrations (ng/mL or less) in small sample volumes. nih.gov Given that trimeprazine is a phenothiazine derivative, it is plausible that antibodies raised against other phenothiazines could show cross-reactivity, or that a specific RIA could be developed for trimeprazine and its metabolites. nih.gov The development of such an assay would involve synthesizing an immunogen by coupling trimeprazine or a derivative to a carrier protein to elicit an antibody response in an animal model. nih.gov
Receptor Binding Assays (e.g., TR-FRET, Radioligand Binding)
Receptor binding assays are fundamental in pharmacological research to determine the affinity of a drug for its biological target.
Radioligand Binding Assays
Radioligand binding assays are a classic and robust method for characterizing the interaction between a drug and its receptor. For trimeprazine, these assays have been instrumental in quantifying its binding affinity to the histamine (B1213489) H₁ receptor and other receptors. In these assays, a radioactively labeled ligand with known affinity for the receptor is competed with unlabeled trimeprazine. The concentration of trimeprazine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the inhibitory constant (Ki) can be calculated.
Published research has used radioligand binding assays to establish the high affinity of trimeprazine for the histamine H₁ receptor. nih.govportlandpress.com These studies have also demonstrated its selectivity, showing a lower affinity for muscarinic acetylcholine (B1216132) receptors. nih.govportlandpress.com
| Receptor | Parameter | Value | Reference |
|---|---|---|---|
| Histamine H₁ Receptor | Ki | 0.72 nM | nih.govportlandpress.com |
| Muscarinic Acetylcholine Receptors (mAChRs) | Ki | 38 nM | nih.govportlandpress.com |
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a more recent, homogeneous assay format that has become a powerful tool for studying molecular interactions, including ligand-receptor binding. semanticscholar.org TR-FRET combines time-resolved fluorescence with Förster resonance energy transfer, which reduces background interference and increases the signal-to-noise ratio. dcreport.org
In a hypothetical TR-FRET assay for trimeprazine, the histamine H₁ receptor would be labeled with a donor fluorophore (e.g., a europium cryptate), and a fluorescently labeled ligand for the same receptor would act as the acceptor. When the fluorescent ligand binds to the receptor, the donor and acceptor are brought into close proximity, allowing for energy transfer and the generation of a specific FRET signal. Unlabeled trimeprazine in a sample would compete with the fluorescent ligand for binding to the receptor, leading to a decrease in the FRET signal in a concentration-dependent manner. This technology is well-suited for high-throughput screening of compounds that interact with G protein-coupled receptors like the histamine H₁ receptor. researchgate.netdcreport.orgspringernature.comnih.gov
In Vitro Biotransformation Studies using Liver Preparations
The biotransformation of trimeprazine, a phenothiazine derivative, is primarily investigated using in vitro systems that replicate the metabolic processes occurring in the liver. The liver is the principal site of drug metabolism, driven largely by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.netnih.gov In vitro studies are crucial for identifying metabolites, determining metabolic pathways, and predicting potential drug-drug interactions without the complexities of in vivo research.
Liver preparations, such as microsomes and S9 fractions, are standard tools for these investigations. researchgate.netnih.gov Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes and are particularly useful for studying Phase I metabolic reactions (e.g., oxidation, reduction, hydrolysis). nih.govnih.gov The S9 fraction, a supernatant from centrifuged liver homogenate, contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and Phase II (conjugation) reactions.
For trimeprazine, the primary metabolic pathways, characteristic of phenothiazines, include:
N-demethylation: Removal of methyl groups from the side chain.
Hydroxylation: Addition of a hydroxyl group to the phenothiazine ring structure.
Sulfoxidation: Oxidation of the sulfur atom in the phenothiazine ring.
The general workflow for an in vitro biotransformation study of this compound using liver microsomes is outlined below.
| Step | Description | Key Components/Parameters |
| 1. Incubation | This compound is incubated with liver microsomes in a buffered solution. | Liver microsomes (human or animal), this compound, NADPH-regenerating system (cofactor for CYP enzymes), Buffer (e.g., phosphate (B84403) buffer) |
| 2. Reaction Termination | The metabolic reaction is stopped after a specific time by adding a quenching agent, typically a cold organic solvent like acetonitrile or methanol. | Acetonitrile, Methanol |
| 3. Sample Preparation | The mixture is centrifuged to precipitate proteins. The supernatant containing trimeprazine and its metabolites is collected for analysis. | Centrifugation |
| 4. Analytical Detection | The metabolites are identified and quantified using advanced analytical techniques. | High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
These studies allow researchers to determine the metabolic stability of trimeprazine and identify which specific CYP isozymes (e.g., CYP1A2, CYP3A4) are responsible for its breakdown, a process known as reaction phenotyping. nih.govresearchgate.net This information is vital for predicting how the drug will behave in the human body and its potential for interaction with other co-administered drugs.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their molecular structures. fiveable.mejocpr.comwikipedia.org For phenothiazine derivatives like trimeprazine, QSAR models are developed to understand how structural modifications influence their therapeutic or toxicological effects. derpharmachemica.comresearchgate.netubbcluj.ro This predictive capability accelerates drug discovery by prioritizing the synthesis of compounds with potentially enhanced efficacy or desired properties. jocpr.comwisdomlib.org
A QSAR study involves establishing a mathematical relationship between the chemical structure and the biological activity of a set of compounds. wikipedia.org This relationship is expressed in the form of a mathematical model:
Activity = f (Molecular Descriptors) + error wikipedia.org
The essential steps in developing a QSAR model for phenothiazine derivatives are:
Data Set Selection: A series of phenothiazine compounds with known biological activities (e.g., antihistaminic, antipsychotic, or anticancer activity) is selected. derpharmachemica.com
Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical's physicochemical properties, are calculated for each molecule. These can be categorized as electronic (e.g., dipole moment), topological (e.g., connectivity indices), or physicochemical (e.g., logP). jocpr.comderpharmachemica.comubbcluj.ro
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a model that correlates the descriptors with biological activity. derpharmachemica.comresearchgate.net
Model Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation techniques to ensure its reliability. derpharmachemica.com
Below is a table illustrating the types of molecular descriptors used in QSAR studies of phenothiazine derivatives and their relevance.
| Descriptor Type | Example Descriptor | Relevance to Biological Activity |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Relates to the compound's lipophilicity, which influences its ability to cross cell membranes and interact with biological targets. ubbcluj.ro |
| Electronic | Dipole Moment | Describes the polarity of the molecule, which can affect drug-receptor binding interactions. |
| Topological | Connectivity Indices (e.g., ChiV2) | Represents the size, shape, and degree of branching in a molecule, which are important for steric interactions with a receptor. researchgate.net |
| Quantum Chemical | HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. |
By analyzing the QSAR model, researchers can identify which structural features are most important for a specific biological activity, thereby guiding the rational design of new, more potent phenothiazine-based drugs. fiveable.mewisdomlib.org
Hair Analysis for Pharmacokinetic and Forensic Research Applications
Hair analysis is a valuable technique for detecting drugs and their metabolites, providing a long-term historical record of exposure. nih.govnih.govelgalabwater.com Unlike blood or urine, which offer a narrow detection window of hours to days, hair can reveal a person's drug exposure over weeks, months, or even years, depending on the length of the hair sample. nih.govelgalabwater.comokorieokorocha.com This makes it a powerful tool in both pharmacokinetic and forensic research involving substances like trimeprazine.
Mechanisms of Incorporation Drugs, including trimeprazine, are incorporated into hair primarily from the bloodstream via the hair follicle during formation. okorieokorocha.comresearchgate.netelsevier.com As hair grows, substances are passively transferred from the blood into the growing hair cells, where they become trapped in the hair matrix. researchgate.net This process creates a longitudinal record of exposure, with segments of the hair shaft corresponding to different time periods. okorieokorocha.com
Analytical Process The analysis typically involves collecting a hair sample, decontaminating the exterior to remove external pollutants, and then extracting the target compounds. okorieokorocha.com The extract is then analyzed using highly sensitive techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the presence of the drug. researchgate.net
Applications in Research The use of hair analysis for trimeprazine offers several advantages for research applications.
| Application Area | Description | Advantages of Hair Analysis |
| Pharmacokinetics | Studying the long-term disposition and accumulation of trimeprazine in the body. Segmental analysis can provide insights into patterns of use and adherence to treatment over time. | Provides a long-term, cumulative record of drug exposure. Non-invasive sample collection improves participant compliance in studies. nih.govnih.gov |
| Forensic Toxicology | Detecting chronic or historical use of trimeprazine in cases where drug use is a factor, such as child custody disputes, workplace drug testing, or post-mortem investigations. okorieokorocha.comresearchgate.netnyayikvigyan.com | Offers a much wider window of detection than blood or urine. elgalabwater.com Samples are difficult to adulterate or substitute. nih.govokorieokorocha.com The stability of drugs in hair allows for analysis long after exposure. researchgate.net |
| Doping Control | Monitoring for the illicit use of trimeprazine or other sedating antihistamines in competitive sports. | The extended detection window can uncover doping practices that would be missed by urine testing. nih.gov |
Hair analysis serves as a complementary method to conventional drug testing, providing unique historical insights that are crucial in both clinical and forensic contexts. nih.govnih.gov
Emerging Research Areas and Future Directions in Trimeprazine Tartrate Studies
Exploration of Novel Therapeutic Indications (e.g., Diabetes Management)
Beyond its traditional use for pruritus and sedation, researchers are exploring trimeprazine (B1682546) tartrate for entirely new medical conditions. pharmakb.comwikipedia.org A significant area of this exploratory research is in metabolic disease, particularly diabetes. Preclinical studies have shown that trimeprazine can promote the growth and function of pancreatic β-cells in mice. medkoo.com One study found that trimeprazine increases Insulin (B600854) Receptor Substrate 2 (IRS2) in human islets, a key protein in the insulin signaling pathway. medkoo.com This finding suggests a potential role for trimeprazine in improving β-cell function and proliferation, opening a novel avenue for diabetes management.
Development of Trimeprazine Analogs with Improved Pharmacological Profiles
The development of analogs—molecules with a similar structure to a parent compound—is a key strategy in drug development to enhance efficacy and reduce side effects. Research into trimeprazine and its derivatives is an ongoing area of interest. nih.gov The goal of developing trimeprazine analogs is to create compounds with more selective action on specific receptors, potentially separating its antihistaminic, sedative, and other newly discovered effects. By modifying the core phenothiazine (B1677639) structure, scientists aim to improve the pharmacological profile, leading to safer and more effective therapeutic agents for both existing and novel indications.
Investigation into Antibacterial Properties and Mechanisms
An unexpected and promising area of research is the antibacterial activity of trimeprazine tartrate. Studies have demonstrated that trimeprazine exhibits both antibacterial and bactericidal effects against a wide range of Gram-positive and Gram-negative bacteria. nih.gov Its efficacy has been evaluated by determining the minimum inhibitory concentration (MIC), which was found to be between 10 and 100 micrograms/ml for many bacterial strains. nih.gov
The compound has shown inhibitory action against Staphylococcus spp., Salmonella spp., Bacillus spp., Shigella spp., and Vibrio cholerae. nih.gov Strains of Klebsiella, Proteus, Pseudomonas, and Citrobacter were also found to be moderately sensitive. nih.gov Furthermore, in vivo studies in mice demonstrated that trimeprazine offered significant protection against a virulent strain of S. typhimurium, highlighting its potential as an antimicrobial agent. nih.gov
Table 1: Antibacterial Spectrum of this compound
| Bacterial Species | Minimum Inhibitory Concentration (MIC) (µg/ml) |
|---|---|
| Staphylococcus spp. | 10 - 100 |
| Salmonella spp. | < 100 |
| Bacillus spp. | < 100 |
| Shigella spp. | 10 - 100 |
| Vibrio cholerae | 10 - 100 |
| V. parahaemolyticus | 10 - 100 |
| Klebsiella spp. | Moderately sensitive |
| Proteus spp. | Moderately sensitive |
| Pseudomonas spp. | Moderately sensitive |
Data sourced from a 1997 study on the antimicrobial effect of this compound. nih.gov
Advanced Computational Modeling for Drug Discovery and Optimization
While specific computational modeling studies on this compound are not yet widely published, this approach represents a significant future direction. Advanced computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are powerful tools in modern drug discovery. These techniques could be applied to trimeprazine to predict how its analogs might interact with various biological targets, including histamine (B1213489) receptors, dopamine (B1211576) receptors, and bacterial proteins. By simulating these interactions, researchers can prioritize the synthesis of the most promising new compounds, accelerating the development of drugs with enhanced efficacy and better safety profiles while reducing the costs and time associated with traditional laboratory screening.
Personalized Medicine Approaches based on Pharmacogenomics
Pharmacogenomics, the study of how genes affect a person's response to drugs, is another critical frontier for this compound research. Trimeprazine acts on multiple targets, including histamine H1 and dopamine receptors. patsnap.com Individual genetic variations in these receptors or in the metabolic enzymes that process the drug could explain differences in patient responses and susceptibility to side effects. Future research in this area could lead to personalized medicine approaches, where genetic screening could identify patients who are most likely to benefit from trimeprazine or who may require dose adjustments. This would allow for a more tailored and effective therapeutic strategy.
Long-Term Efficacy and Safety Research in Chronic Conditions
While trimeprazine has a history of use, much of the existing research focuses on short-term applications, such as for acute allergic reactions or as a short-term treatment for sleep disturbances in children. patsnap.comnih.gov As the potential applications for trimeprazine expand into chronic conditions like metabolic diseases, there is a pressing need for long-term efficacy and safety studies. patsnap.com Ongoing research aims to better understand the full spectrum of its therapeutic applications and establish a comprehensive long-term safety profile. patsnap.com Such studies are essential to ensure that the benefits of prolonged treatment outweigh any potential risks, particularly if the drug is to be repurposed for new, chronic indications.
Challenges and Gaps in Current this compound Research
Despite the promising new avenues of research, several challenges and gaps remain in the study of this compound. The pharmaceutical industry in general faces significant hurdles, including high development costs, stringent regulatory constraints, and long development timelines, all of which apply to the process of repurposing or developing analogs of trimeprazine. nih.gov
Table 2: Key Challenges in this compound Research
| Challenge Area | Description |
|---|---|
| Clinical Trial Data | There is a lack of large-scale, long-term clinical trials to confirm the efficacy and safety of trimeprazine for new chronic indications. nih.gov |
| Repurposing Costs | The financial investment required to conduct the necessary preclinical and clinical research for a new indication is substantial. nih.gov |
| Regulatory Hurdles | Gaining regulatory approval for a new use of an existing drug is a complex and rigorous process that requires extensive data. nih.gov |
| Mechanism of Action | While its primary antihistaminic action is known, the precise mechanisms behind its antibacterial and potential metabolic effects require further elucidation. |
| Lack of Modern Studies | There is a gap in research applying modern techniques like computational modeling and pharmacogenomics specifically to trimeprazine. |
Addressing these gaps through focused, well-funded research will be crucial to fully unlock the therapeutic potential of this compound and its future derivatives.
Q & A
Q. What are the validated analytical methods for quantifying Trimeprazine Tartrate in pharmaceutical formulations?
this compound quantification typically employs UV-Vis spectrophotometry and HPLC . For spectrophotometry:
-
Dissolve samples in 0.1N HCl, filter, and measure absorbance at 251 nm and 276 nm. Calculate concentration using the formula:
where , , , and represent tablet content, dilution factor, standard concentration, and absorbance differences .
-
For HPLC, inject assay preparations into a C18 column, compare peak responses () with USP reference standards, and calculate purity using the formula:
Ensure mobile phase compatibility (e.g., acetonitrile-phosphate buffer) and validate linearity (R² >0.99) .
Q. How should this compound be stored to maintain chemical stability in research settings?
Q. What purity standards and structural validations are required for this compound reference materials?
- USP standards require 98.0–101.0% purity (dry basis). Validate via:
Advanced Research Questions
Q. How does this compound enhance IRS2 expression in pancreatic β-cells, and what models validate this mechanism?
Q. How do sustained-release formulations of this compound affect pharmacokinetic parameters compared to immediate-release forms?
- Study Design : Administer S³⁵-labeled Trimeprazine orally or intravenously in rodents. Collect serum and urine at intervals (0–24 hrs).
- Findings :
Q. What contradictions exist in Trimeprazine’s safety data, and how should researchers mitigate risks?
- Contradictions :
- Mitigation : Use PPE (gloves, goggles), limit exposure via fume hoods, and monitor metabolites (e.g., trimeprazine sulfoxide) via LC-MS .
Methodological Considerations
Q. How to resolve spectral interference in this compound assays caused by degradation products?
- HPLC-DAD : Use a C18 column (5 µm, 250 mm) with gradient elution (0.1% TFA in water/acetonitrile). Identify degradants (e.g., sulfoxide) via retention times (RT = 8.2 min) and UV spectra (λmax = 257 nm) .
- Derivatization : React with picric acid to form a picrate derivative (melts at 73–75°C) for crystallography .
Q. What statistical approaches are recommended for analyzing dose-response data in Trimeprazine’s immunometabolic studies?
- Use nonlinear regression (GraphPad Prism) to fit sigmoidal curves (Hill slope = 1.0) for EC50 determination.
- For synergy studies (e.g., anti-CD3 coadministration), apply the Chou-Talalay method (Combination Index <1 indicates synergy) .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
